molecular formula C7H2Br2F3N3 B572974 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 1208082-24-9

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B572974
CAS No.: 1208082-24-9
M. Wt: 344.917
InChI Key: ATSSZFAHVRVUSE-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Biochemical Analysis

Biochemical Properties

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound exhibits uterine-relaxing, antibronchospastic, and cardiac-stimulating properties . It also displays theophylline-like properties, which suggests its potential interaction with adenosine receptors and phosphodiesterase enzymes . These interactions are crucial for its pharmacological effects, as they influence the compound’s ability to modulate cellular signaling pathways and physiological responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to changes in cyclic AMP levels, affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s theophylline-like properties suggest its potential to inhibit phosphodiesterase enzymes, thereby influencing cellular metabolism and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups facilitate its binding to adenosine receptors and phosphodiesterase enzymes, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and modulation of cellular signaling pathways. The compound’s ability to inhibit phosphodiesterase enzymes, for example, can lead to increased cyclic AMP levels, thereby affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Over time, the compound’s impact on cellular signaling pathways and gene expression can lead to sustained physiological responses, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as uterine relaxation and cardiac stimulation . At higher doses, the compound may induce toxic or adverse effects, including respiratory distress and cardiac arrhythmias . These threshold effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. The compound’s interaction with phosphodiesterase enzymes and adenosine receptors suggests its involvement in pathways regulating cyclic AMP levels and energy homeostasis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s bromine and trifluoromethyl groups facilitate its uptake and accumulation in specific cellular compartments . These interactions can affect the compound’s localization and distribution, influencing its overall activity and function within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . For instance, its interaction with adenosine receptors and phosphodiesterase enzymes may localize the compound to the plasma membrane and cytoplasm, respectively . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process. These methods allow for better control over reaction parameters and can significantly reduce production time .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6,8-dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F3N3/c8-4-2-15-1-3(7(10,11)12)13-6(15)5(9)14-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSZFAHVRVUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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